solubility of 1,3-benzenediacetic acid dimethyl ester in organic solvents
solubility of 1,3-benzenediacetic acid dimethyl ester in organic solvents
An In-depth Technical Guide to the Solubility of 1,3-Benzenediacetic Acid Dimethyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzenediacetic acid dimethyl ester is a significant chemical intermediate whose utility in synthesis and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive overview of the . In the absence of extensive published quantitative data, this document focuses on the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and an analysis of expected solubility trends. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving this compound.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1,3-benzenediacetic acid dimethyl ester is a critical physicochemical property that influences a multitude of processes in research and development. From reaction kinetics in synthetic chemistry to bioavailability in drug delivery, understanding and quantifying solubility is paramount. This guide provides a foundational understanding of the factors that dictate the solubility of 1,3-benzenediacetic acid dimethyl ester, offering a predictive framework and a practical methodology for its empirical determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful initial guide.
Molecular Structure and Polarity Analysis
1,3-Benzenediacetic acid dimethyl ester possesses a rigid aromatic core with two opposing methyl ester functional groups. This structure imparts a moderate polarity. The key structural features influencing its solubility are:
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Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
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Ester Groups (-COOCH₃): The two ester groups are polar and capable of dipole-dipole interactions and acting as hydrogen bond acceptors.
The overall polarity of the molecule is a balance between the nonpolar aromatic ring and the polar ester functionalities. This suggests that 1,3-benzenediacetic acid dimethyl ester will exhibit favorable solubility in a range of moderately polar to polar aprotic solvents.
Predicted Solubility Trends in Common Organic Solvents
Based on the molecular structure, the following trends in solubility can be anticipated:
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High Solubility: Expected in solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond donors to the ester's carbonyl oxygen. Examples include:
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Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF).
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Moderate Solubility: Expected in:
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Polar Protic Solvents: Alcohols such as Methanol, Ethanol, and Isopropanol. While these solvents are polar, the energy required to break the solvent's hydrogen bonding network to accommodate the solute may limit solubility compared to aprotic solvents.
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Aromatic Solvents: Toluene and Benzene may show some solubility due to favorable pi-pi stacking interactions with the benzene ring of the solute.
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Low to Negligible Solubility: Expected in:
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Nonpolar Aliphatic Solvents: Hexane, Heptane, and Cyclohexane. The energy required to overcome the solute's crystal lattice energy is not sufficiently compensated by the weak van der Waals forces with these solvents.
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Water: The molecule's low capacity for hydrogen bonding and the presence of the large nonpolar aromatic ring will likely result in very low aqueous solubility.[1]
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The following diagram illustrates the key molecular interactions influencing solubility.
Caption: Key molecular interactions governing solubility.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through empirical measurement. The isothermal shake-flask method is a widely accepted and robust technique.
Materials and Equipment
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1,3-Benzenediacetic acid dimethyl ester (high purity)
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Selected organic solvents (analytical grade or higher)
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Analytical balance
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Scintillation vials with screw caps
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Constant temperature orbital shaker or water bath
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Syringes and syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Step-by-Step Experimental Protocol
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Preparation of Saturated Solutions:
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Add an excess amount of 1,3-benzenediacetic acid dimethyl ester to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
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Add a known volume or mass of the desired organic solvent to each vial.
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Securely cap the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
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Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
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Sample Collection and Preparation:
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After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
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Carefully withdraw an aliquot of the clear supernatant using a syringe.
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Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
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Analysis:
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Accurately weigh the filtered saturated solution.
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Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
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Once the solvent has completely evaporated, weigh the vial containing the dry solute.
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The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
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Alternatively, the concentration of the solute in the filtered supernatant can be determined using a pre-validated analytical method, such as HPLC. This involves creating a calibration curve with solutions of known concentrations.
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Calculation of Solubility:
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Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
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The following diagram outlines the experimental workflow for solubility determination.
Caption: Workflow for experimental solubility determination.
Data Presentation and Interpretation
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (e.g., g/100 mL at 25°C) |
| Polar Aprotic | Dichloromethane | High | |
| Acetone | High | ||
| Ethyl Acetate | High | ||
| Tetrahydrofuran | High | ||
| Polar Protic | Methanol | Moderate | |
| Ethanol | Moderate | ||
| Aromatic | Toluene | Moderate | |
| Nonpolar | Hexane | Low | |
| Cyclohexane | Low | ||
| Aqueous | Water | Very Low |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can effectively characterize this critical physicochemical property. The insights gained from such studies are invaluable for optimizing synthetic procedures, developing purification strategies, and formulating products containing this versatile chemical intermediate.
References
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John R. Hess & Company, Inc. (n.d.). Frequently Asked Questions About Dimethyl Esters. Retrieved from [Link]
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ST Laboratories, Inc. (2010, January 5). Dimethyl Esters. Retrieved from [Link]
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Cheméo. (n.d.). 1,3-benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13886888, 5-Methyl-1,3-phenylene diacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19863769, Diethyl 2,2'-(1,3-phenylene)diacetate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,3-Benzenedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
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